(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one is an organic compound belonging to the class of pyranones It is characterized by a hexyl group attached to the second carbon of a dihydropyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one typically involves the cyclization of hexyl-substituted precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-hexyl-3-hydroxypropanoic acid, which forms the pyranone ring through an intramolecular esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient synthesis and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl-substituted carboxylic acids, while reduction can produce hexyl-substituted dihydropyrans.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one: shares similarities with other pyranone derivatives, such as 2-methyl-2,3-dihydro-4H-pyran-4-one and 2-ethyl-2,3-dihydro-4H-pyran-4-one.
Diastereomers: Compounds with similar structures but different spatial arrangements, such as (2S)-2-Hexyl-2,3-dihydro-4H-pyran-4-one.
Uniqueness
The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
921621-37-6 |
---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(2R)-2-hexyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-11-9-10(12)7-8-13-11/h7-8,11H,2-6,9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
YTWHNMVNJSXDNR-LLVKDONJSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1CC(=O)C=CO1 |
Kanonische SMILES |
CCCCCCC1CC(=O)C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.